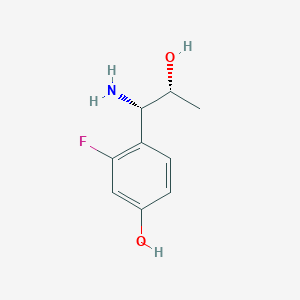
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom on the phenol ring, an amino group, and a hydroxyl group on a propyl chain, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-((1S,2R)-1-Amino-2-oxopropyl)-3-fluorophenol.
Reduction: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluoroaniline.
Substitution: Formation of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-methoxyphenol.
Scientific Research Applications
Antidepressant Research
One of the most significant applications of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is in the development of antidepressant medications. Research indicates that compounds with similar structures can act as inhibitors of the serotonin transporter (SERT), which is crucial for the regulation of serotonin levels in the brain. This compound has been studied for its potential to enhance serotonin's effects, making it a candidate for further investigation in treating depression and anxiety disorders.
Enzyme Inhibition Studies
The compound has shown promise as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have indicated its ability to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This property could be beneficial in pharmacokinetics, allowing for better drug design and efficacy.
Skin Care Products
This compound has been incorporated into cosmetic formulations due to its moisturizing properties and ability to enhance skin feel. It acts as a humectant, attracting moisture to the skin and improving hydration levels.
Case Study:
A study published in the Brazilian Journal of Pharmaceutical Sciences explored the formulation of topical products incorporating this compound. The results indicated that formulations containing this compound exhibited improved sensory properties and stability compared to traditional formulations .
Data Tables
Mechanism of Action
The mechanism of action of 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-((1S,2R)-1-Amino-2-hydroxypropyl)phenol: Lacks the fluorine atom, resulting in different reactivity and properties.
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-chlorophenol: Contains a chlorine atom instead of fluorine, affecting its chemical behavior.
Uniqueness
4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
4-[(1S,2R)-1-amino-2-hydroxypropyl]-3-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m1/s1 |
InChI Key |
GSUPQKXDKROARR-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=C(C=C(C=C1)O)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)O)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















